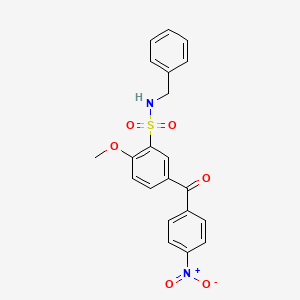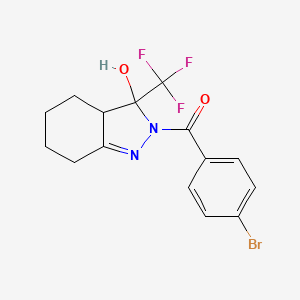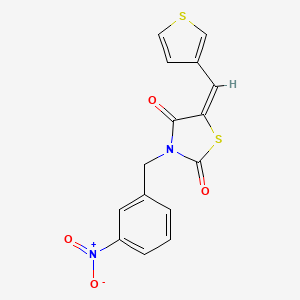
1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine, also known as CNBP, is a chemical compound that has gained significant attention in scientific research due to its various applications in the field of medicinal chemistry. This compound belongs to the class of piperazine derivatives and has been found to exhibit promising pharmacological properties.
Aplicaciones Científicas De Investigación
1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit antimicrobial, antifungal, and antiparasitic activities. It has also been shown to possess anticancer properties by inducing apoptosis in cancer cells. Additionally, 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine has been investigated for its potential use as a diagnostic tool for Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine is not fully understood. However, it has been proposed that the compound exerts its pharmacological effects by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. The compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to inhibit the growth of various microorganisms, including bacteria, fungi, and parasites. Additionally, 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine has been shown to inhibit the activity of acetylcholinesterase, which can lead to an increase in acetylcholine levels and subsequent effects on the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine in lab experiments is its broad-spectrum antimicrobial activity. The compound has been found to be effective against a wide range of microorganisms, making it a useful tool for studying the mechanisms of microbial growth and survival. However, one limitation of using 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine is its potential toxicity. The compound has been found to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine. One area of interest is the development of new derivatives of 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine with improved pharmacological properties. Another area of research is the investigation of the compound's potential use as a diagnostic tool for Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine and its effects on various cellular processes.
Métodos De Síntesis
The synthesis of 1-butyryl-4-(2-chloro-4-nitrophenyl)piperazine involves the reaction of 2-chloro-4-nitroaniline with butyryl chloride in the presence of triethylamine. The reaction takes place in anhydrous dichloromethane at room temperature and is followed by the addition of piperazine. The resulting product is then purified by column chromatography to obtain the final product.
Propiedades
IUPAC Name |
1-[4-(2-chloro-4-nitrophenyl)piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-2-3-14(19)17-8-6-16(7-9-17)13-5-4-11(18(20)21)10-12(13)15/h4-5,10H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBBDUPVFHBAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chloro-4-nitrophenyl)piperazin-1-yl]butan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,4-dimethylphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5129973.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}-2-furamide](/img/structure/B5129980.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B5129994.png)

![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5130012.png)
![4-bromo-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5130013.png)


![ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B5130043.png)
![methyl 3-({[(3,4-dimethylphenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5130059.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5130073.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide)](/img/structure/B5130080.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-methylbenzene](/img/structure/B5130083.png)